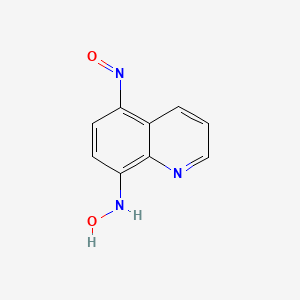
5,8-Quinolinedione, dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Quinolinedione, dioxime is a chemical compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 5,8-quinolinedione, dioxime typically involves the reaction of quinoline derivatives with hydroxylamine under specific conditions. One common method includes the reaction of 5,8-quinolinedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures .
Chemical Reactions Analysis
5,8-Quinolinedione, dioxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-5,8-dione derivatives, while reduction produces amine derivatives .
Scientific Research Applications
5,8-Quinolinedione, dioxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-quinolinedione, dioxime involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as NAD(P)H-quinone oxidoreductase, which plays a role in cellular redox processes . By inhibiting this enzyme, the compound can disrupt cellular metabolism and induce cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
5,8-Quinolinedione, dioxime can be compared with other similar compounds, such as:
6,7-Dichloro-5,8-quinolinedione: This compound is also a quinoline derivative with similar chemical properties but differs in its halogen substitution pattern.
7-Methyl-5,8-quinolinedione: Another derivative with a methyl group at the 7-position, which affects its reactivity and biological activity.
5,8-Quinolinedione 5-((1,3-dimethyl-2-benzimidazolinylidene)hydrazone): A more complex derivative with additional functional groups that enhance its chemical and biological properties.
Properties
CAS No. |
82153-77-3 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-(5-nitrosoquinolin-8-yl)hydroxylamine |
InChI |
InChI=1S/C9H7N3O2/c13-11-7-3-4-8(12-14)9-6(7)2-1-5-10-9/h1-5,12,14H |
InChI Key |
YVDSKBBHJAJXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012038.png)
![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012040.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012048.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)
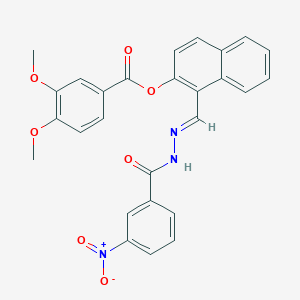
![2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid](/img/structure/B12012064.png)
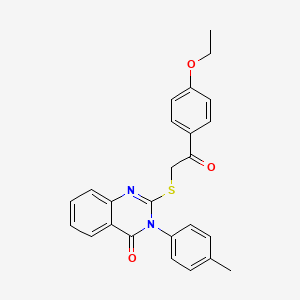
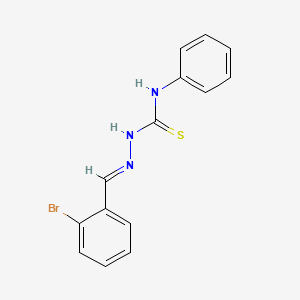
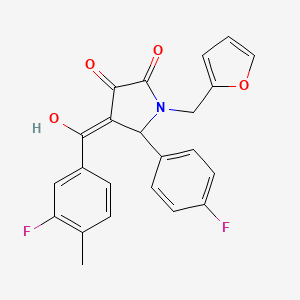
![4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012082.png)
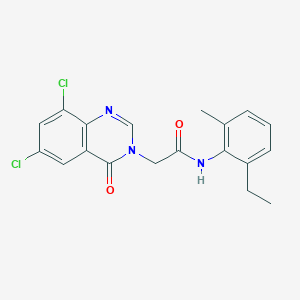
![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12012087.png)
![5-(benzenesulfonyl)-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12012091.png)

